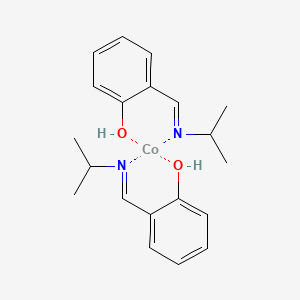

Cobalt;2-(propan-2-yliminomethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

41754-09-0 |

|---|---|

Molecular Formula |

C20H26CoN2O2 |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

cobalt;2-(propan-2-yliminomethyl)phenol |

InChI |

InChI=1S/2C10H13NO.Co/c2*1-8(2)11-7-9-5-3-4-6-10(9)12;/h2*3-8,12H,1-2H3; |

InChI Key |

XXEOVDUFXRCKRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N=CC1=CC=CC=C1O.CC(C)N=CC1=CC=CC=C1O.[Co] |

Origin of Product |

United States |

Q & A

Q. What are the standard synthetic routes for preparing cobalt(II) complexes with 2-(propan-2-yliminomethyl)phenol ligands?

The ligand is synthesized via Schiff base condensation between 2-hydroxybenzaldehyde and isopropylamine in methanol or ethanol under reflux. The cobalt complex is formed by reacting the ligand with cobalt(II) salts (e.g., CoCl₂·6H₂O) in a 2:1 molar ratio. The reaction typically proceeds under inert atmosphere to prevent oxidation, followed by crystallization from methanol/water mixtures. Characterization includes elemental analysis, IR (imine C=N stretch ~1600–1630 cm⁻¹), and UV-Vis spectroscopy (d-d transitions at ~500–600 nm) .

Q. How is the molecular structure of cobalt;2-(propan-2-yliminomethyl)phenol validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD reveals a distorted octahedral geometry around cobalt, with coordination from two imine nitrogen atoms and two phenolic oxygen atoms. Additional axial ligands (e.g., water or chloride) may complete the coordination sphere. Data collection uses a Bruker SMART CCD diffractometer, and refinement is performed with SHELX software (R-factor < 0.06) .

Q. What spectroscopic techniques are essential for characterizing this cobalt complex?

- IR Spectroscopy : Confirms ligand formation (C=N stretch) and deprotonation of phenolic -OH (absence of ~3200 cm⁻¹ peak).

- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., ⁴T₁g → ⁴T₂g in octahedral Co(II)) and ligand-to-metal charge transfer bands.

- NMR (for ligand) : ¹H NMR in CDCl₃ shows imine proton (~8.5 ppm) and aromatic protons (6.5–7.5 ppm).

- Magnetic Susceptibility : Confirms high-spin Co(II) with μeff ≈ 4.7–5.2 BM .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this cobalt complex?

Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model the geometry, frontier molecular orbitals (HOMO-LUMO gaps), and spin states. TD-DFT correlates UV-Vis transitions with electronic excitations. Natural Bond Orbital (NBO) analysis identifies charge transfer interactions, such as Co←N/O donation. Software like Gaussian or ORCA is used .

Q. What catalytic applications are feasible for this complex, and how are they evaluated experimentally?

The complex may catalyze oxidation reactions (e.g., alkene epoxidation) using H₂O₂ or O₂ as oxidants. Activity is assessed via gas chromatography (GC) or UV-Vis monitoring of substrate conversion. Turnover frequency (TOF) and selectivity are calculated. Mechanistic studies involve EPR to detect radical intermediates or EXAFS to probe coordination changes during catalysis .

Q. How do solvent and counterion choices influence the complex’s stability and reactivity?

Polar aprotic solvents (e.g., DMF) stabilize the complex via solvation, while coordinating solvents (e.g., H₂O) may displace ligands. Counterions (Cl⁻ vs. NO₃⁻) affect solubility and redox potential. Comparative studies involve cyclic voltammetry (Co²⁺/³⁺ redox peaks) and thermogravimetric analysis (TGA) to assess thermal stability .

Q. What strategies resolve contradictions in reported magnetic properties of similar cobalt Schiff base complexes?

Discrepancies in magnetic moments (e.g., high-spin vs. low-spin) arise from ligand field strength variations. Investigate via:

- Temperature-dependent magnetic susceptibility : Determine if spin crossover occurs.

- EPR Spectroscopy : Identify zero-field splitting parameters.

- Crystal Field Theory (CFT) : Calculate ligand field splitting (10Dq) from spectroscopic data .

Methodological Notes

- Synthesis Reproducibility : Use Schlenk lines for air-sensitive steps.

- Data Validation : Cross-reference SC-XRD with PXRD to confirm phase purity.

- Advanced Modeling : Incorporate solvent effects in DFT using implicit solvation models (e.g., PCM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.